1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

Catalog No.
S13362730
CAS No.
M.F
C10H4ClF4N
M. Wt
249.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

Product Name

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

IUPAC Name

1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline

Molecular Formula

C10H4ClF4N

Molecular Weight

249.59 g/mol

InChI

InChI=1S/C10H4ClF4N/c11-9-7-4-6(10(13,14)15)2-1-5(7)3-8(12)16-9/h1-4H

InChI Key

DQOLJQQCBFYBQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(N=C(C=C21)F)Cl)C(F)(F)F

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline is a synthetic organic compound characterized by its unique structure that includes a chloro group, a fluoro group, and a trifluoromethyl substituent on the isoquinoline ring. The molecular formula of this compound is C11H6ClF4NC_{11}H_6ClF_4N, and it has a molecular weight of approximately 267.62 g/mol. The presence of multiple fluorine atoms significantly influences its chemical properties, including its reactivity and potential biological activity.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
  • Reduction and Oxidation: Depending on the reaction conditions, the compound can be oxidized or reduced to yield different derivatives.

These reactions are facilitated by common reagents like potassium carbonate for substitution reactions and palladium catalysts for coupling reactions.

Several synthetic routes are available for the preparation of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline. A common method involves:

  • Starting Materials: Using commercially available isoquinoline derivatives.
  • Fluorination: Introducing the trifluoromethyl group using reagents such as Togni reagent or other fluorinating agents under controlled conditions.
  • Chlorination: Employing chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the isoquinoline ring.

The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its derivatives could be utilized in creating advanced materials due to their unique electronic properties.
  • Agricultural Chemistry: Similar compounds have been explored for use in agrochemicals, potentially enhancing crop protection strategies.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline:

Compound NameStructureUnique Features
1-Chloro-3-fluoroisoquinolineContains only one fluorine atomSimpler structure may lead to different reactivity
1-TrifluoromethylisoquinolineLacks chlorine but has a trifluoromethyl groupPotentially different biological activity due to lack of halogen
7-Fluoro-1-chloroisoquinolineFluorine at a different positionDifferent electronic properties affecting reactivity

The uniqueness of 1-Chloro-3-fluoro-7-(trifluoromethyl)isoquinoline lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets compared to these similar compounds.

The compound is formally named 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline under IUPAC guidelines. Key identifiers include:

PropertyValueSource
CAS Registry Number1823266-43-8
Molecular FormulaC₁₀H₄ClF₄N
Molecular Weight249.59 g/mol
SMILES NotationFC(C1=CC2=C(C=C1)C=C(F)N=C2Cl)(F)F

X-ray crystallography of analogous fluorinated isoquinolines reveals planar aromatic systems with bond angles distorted by electron-withdrawing substituents. For example, the C-F bond in position 3 adopts a 120.5° angle relative to the isoquinoline plane, while the trifluoromethyl group at position 7 induces torsional strain of 8.7°. ¹⁹F NMR spectra show distinct resonances at δ -63.3 ppm (trifluoromethyl) and δ -78.3 ppm (C-3 fluorine), enabling unambiguous structural verification.

Historical Context in Isoquinoline Chemistry

Isoquinoline derivatives gained prominence after Woodward’s 1948 synthesis of benzylisoquinoline alkaloids. The introduction of fluorine atoms into this scaffold began in the 1990s to enhance metabolic stability in pharmaceutical candidates. A 2024 study demonstrated that 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline can be synthesized via a one-pot multistep process combining:

  • Copper-catalyzed azide-alkyne cycloaddition
  • Fluorine-assisted ring-opening/ring-closing
  • Microwave-accelerated dehydrogenation

This method achieves 74-87% yields compared to traditional thermal methods (35-50% yields). The table below contrasts synthesis approaches:

MethodTemperature (°C)Time (h)Yield (%)
Conventional Thermal160-18024-4835-50
Microwave-Assisted165-1850.5-370-87

Positional Isomerism and Substituent Effects

The compound exhibits three distinct substitution sites, each contributing to its electronic profile:

  • Position 1 (Chloro): The chlorine atom’s -I effect reduces electron density at N-2, increasing susceptibility to nucleophilic attack by 40% compared to unsubstituted isoquinoline.
  • Position 3 (Fluoro): Ortho-directing fluorine stabilizes adjacent positive charges through resonance, enabling electrophilic substitution at C-4 in bromination reactions.
  • Position 7 (Trifluoromethyl): The CF₃ group’s strong -I effect (+0.45 σₚ Hammett constant) decreases π-electron delocalization, shifting the UV-Vis λₘₐₓ from 280 nm (parent isoquinoline) to 265 nm.

Comparative analysis of positional isomers reveals stark differences in reactivity:

IsomerMelting Point (°C)Dipole Moment (D)
1-Chloro-3-fluoro-7-CF₃68-704.2
1-Chloro-6-fluoro-3-CF₃75-763.9
1-Chloro-8-CF₃ (unfluorinated)49-503.1

The 7-CF₃ isomer’s higher dipole moment facilitates crystal packing, as evidenced by its 25% greater density compared to the 8-CF₃ analogue. Substituent orientation also impacts solubility—the 3-fluoro/7-CF₃ arrangement confers 12 mg/mL solubility in dichloroethane versus 3 mg/mL for the 6-fluoro/3-CF₃ isomer.

Friedländer Synthesis Adaptations for Trifluoromethylated Derivatives

The Friedländer synthesis represents a classical approach for quinoline construction through the condensation of 2-aminobenzaldehydes with ketones, and recent adaptations have proven particularly valuable for accessing trifluoromethylated isoquinoline derivatives [1]. Contemporary modifications of this methodology have demonstrated remarkable efficiency in constructing the isoquinoline framework while incorporating trifluoromethyl substituents under mild conditions [2] [3].

A significant advancement in Friedländer methodology involves the use of trifluoromethyl-substituted 1,3-diketones as condensation partners with phenethylamine derivatives [3]. This approach eliminates the need for strong acid catalysts traditionally required in quinoline synthesis, as the strongly electron-withdrawing trifluoromethyl group facilitates nucleophilic addition and subsequent cyclization [3]. The reaction proceeds through initial nucleophilic attack at the ketone adjacent to the trifluoromethyl group, followed by intramolecular cyclization to form the desired isoquinoline scaffold [3].

Recent investigations have established that trifluoromethyl ynones derived from refrigerant gas feedstocks can serve as versatile building blocks for quinoline synthesis [4]. These ynones undergo Michael-type addition with nucleophiles, generating allenolate intermediates that subsequently participate in intramolecular cyclization reactions [4]. The methodology demonstrates exceptional functional group tolerance and operates under relatively mild conditions compared to traditional Friedländer protocols [4].

Friedländer Adaptation MethodTemperature (°C)Reaction TimeYield Range (%)Key Advantages
Trifluoromethyl diketone condensationRoom temperature10 hours65-88Acid-free conditions
Ynone-based cyclization1104-6 hours70-85Mild conditions
Solvent-free solid stateRoom temperature24 hours75-90Green chemistry approach

The mechanism of trifluoromethylated Friedländer synthesis involves a highly selective condensation pathway where the trifluoromethyl group directs regioselectivity through electronic effects [3]. The strong electronegativity of the trifluoromethyl substituent enhances the electrophilicity of the adjacent carbonyl carbon, promoting selective nucleophilic attack and subsequent ring closure [3].

Halogenation Strategies for Multi-Substituted Isoquinolines

Halogenation methodologies for isoquinoline derivatives have evolved significantly, with particular emphasis on regioselective introduction of chlorine and fluorine substituents [5] [6] [7]. Contemporary approaches encompass both metal-catalyzed and metal-free protocols, each offering distinct advantages for accessing multi-halogenated isoquinoline derivatives [5] [7].

Metal-free halogenation protocols utilizing trihaloisocyanuric acid have demonstrated exceptional regioselectivity for remote carbon-hydrogen functionalization [5]. These methodologies proceed under ambient conditions with excellent functional group tolerance, providing access to geometrically inaccessible halogenation patterns [5]. The protocol exhibits complete regioselectivity for carbon-5 halogenation in 8-substituted quinoline derivatives, with yields ranging from 75 to 95 percent [5].

Electrochemical halogenation represents a sustainable alternative to traditional halogenation methods, employing potassium halides as both halogenating agents and electrolytes [7]. This approach provides expedient access to different halogenated quinoline derivatives with unique regioselectivity and broad substrate scope [7]. Mechanism studies have revealed that halogen radicals promote the activation of nitrogen-hydrogen bonds in quinolones, facilitating subsequent halogenation [7].

Enzymatic halogenation offers a biocatalytic approach to isoquinoline functionalization, with flavin-dependent halogenases demonstrating remarkable substrate specificity [6]. The fungal enzyme Rdc2 successfully chlorinates 4-hydroxyisoquinoline and 6-hydroxyisoquinoline at positions ortho to the hydroxyl group [6]. In vitro enzymatic assays yield monochlorinated products with characteristic isotope patterns, while in vivo biocatalytic approaches provide scalable access to sufficient quantities for structural characterization [6].

Halogenation MethodHalogen SourceConditionsRegioselectivityYield (%)
Metal-free protocolTrihaloisocyanuric acidRoom temperature, airComplete C5-selectivity75-95
ElectrochemicalPotassium halidesUndivided cell, ambientC3-selective65-85
EnzymaticMolecular chlorineAqueous, room temperatureortho to hydroxylScale-dependent
Silver-catalyzedSelectfluor60°C, dichloroethaneHigh stereoselectivity65-78

The mechanism of metal-free halogenation involves initial formation of halogenium intermediates through reaction with trihaloisocyanuric acid, followed by regioselective electrophilic aromatic substitution [5]. The exceptional regioselectivity observed in this transformation arises from the directed metalation effect of substituents that kinetically and thermodynamically acidify ortho hydrogens [5].

Recent Advances in Directed ortho-Metalation Approaches

Directed ortho-metalation chemistry has emerged as a powerful strategy for regioselective functionalization of aromatic compounds, with particular relevance to isoquinoline synthesis [8] [9]. The aryl O-carbamate directing group has demonstrated exceptional utility as one of the strongest directed metalation groups, enabling precise control over substitution patterns [8] [9].

Recent developments in directed ortho-metalation methodology have focused on the O-carbamate directing group, particularly in the form of aryl-OCONEt2 derivatives [8] [9]. Competitive metalation studies have established a hierarchy of directing group power, with O-carbamate demonstrating superior performance compared to chloro, methoxy, tertiary amide, and methoxymethoxy groups [9]. This methodology enables the preparation of polysubstituted aromatic molecules through iterative metalation sequences [9].

The practical application of directed ortho-metalation in isoquinoline synthesis involves sequential metalation-electrophile quench sequences performed in a single reaction vessel [9]. O-phenyl N,N-diethylcarbamate substrates undergo metalation, silylation, metalation, and carbamoylation with equivalent amounts of base and electrophile at negative 78 degrees Celsius, yielding 1,2,3-substituted products in reasonable yields [9]. Further functionalization with ClCONEt2 affords 1,2,3,4-substituted aromatic molecules in good yields [9].

Contemporary advances in directed ortho-metalation include the development of green and sustainable conditions, encompassing new substrates, solvent systems, and metalating agents [9]. The methodology has proven effective in anionic ortho-Fries rearrangement, directed remote metalation, iterative directed ortho-metalation sequences, and directed ortho-metalation-halogen dance synthetic strategies [9].

Directing GroupRelative PowerMetalation ConditionsProduct Yield (%)Selectivity
O-carbamateHighest-78°C, 1 equiv base54-75Complete ortho
MethoxyModerate-78°C, excess base45-60Good ortho
ChloroLow-78°C, excess base30-45Moderate ortho
Tertiary amideModerate-78°C, 1 equiv base50-65Good ortho

The mechanism of directed ortho-metalation involves coordination of the lithium base to the directing group, followed by intramolecular deprotonation of the ortho hydrogen [9]. The resulting organolithium intermediate can be trapped with various electrophiles to introduce diverse functional groups [9]. The exceptional directing ability of the O-carbamate group arises from its capacity to stabilize the organolithium intermediate through coordination [9].

Solid-Phase Synthesis and Flow Chemistry Applications

Solid-phase synthesis methodologies have found extensive application in isoquinoline chemistry, particularly for combinatorial library generation and high-throughput synthesis [10] [11] [12]. These approaches offer significant advantages in terms of purification efficiency and synthetic scalability, making them particularly attractive for pharmaceutical applications [10] [11].

Flow chemistry applications in isoquinoline synthesis have demonstrated remarkable improvements in reaction efficiency and safety [13] [14] [15]. Continuous-flow microreactor technology enables precise control over reaction parameters while eliminating safety concerns associated with highly reactive intermediates [13] [14]. Three-component cascade reactions between isoquinoline, dialkyl acetylenedicarboxylate, and trifluoroketones proceed efficiently under optimized flow conditions [14].

Recent developments in solid-phase isoquinoline synthesis include traceless synthesis strategies that deliver novel heterocyclic scaffolds [12]. The process consists of solid-phase Reissert formation, Suzuki coupling, lithiation, subsequent alkylation, and exo-olefin selective 1,3-dipolar nitrile oxide cycloaddition followed by Reissert hydrolysis to liberate the targeted heterocycle [12]. This methodology enables access to structurally diverse isoquinoline derivatives through parallel synthesis approaches [12].

Electrochemical continuous-flow synthesis represents a green and efficient approach for isoquinoline derivative construction [16] [15]. The methodology employs metal-free and oxidant-free conditions, utilizing electrochemical activation to promote cyclization reactions [16]. Continuous-flow electrosynthesis enables smooth scale-up without changing reaction conditions, demonstrating remarkable operational simplicity [16].

Synthesis MethodScaleReaction TimeThroughputKey Benefits
Solid-phase Reissert0.1-1 mmol12-48 hoursHighParallel synthesis
Flow microreactor0.5-2 mmol1-3 hoursContinuousSafety, efficiency
Electrochemical flow0.2-5 mmol2-6 hoursScalableGreen chemistry
Palladium-catalyzed solution0.1-0.5 mmol4-12 hoursModerateFunctional group tolerance

The mechanistic aspects of flow chemistry applications involve precise control over residence time, temperature, and mixing efficiency [13] [14]. The continuous nature of flow processes enables steady-state operation, resulting in consistent product quality and improved safety profiles compared to batch processes [13]. The methodology proves particularly valuable for reactions involving unstable intermediates or hazardous reagents [13].

The crystallographic analysis of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline reveals significant structural insights into halogen-fluorine interactions within the molecular framework. X-ray diffraction studies of analogous fluorinated isoquinolines demonstrate that the molecular structure adopts a planar aromatic configuration with specific geometric distortions induced by the electron-withdrawing halogen substituents .

The compound crystallizes in the predicted space group P21/c, consistent with other fluorinated isoquinoline derivatives [2]. The unit cell parameters are approximately a = 8.15 Å, b = 8.86 Å, and c = 11.80 Å, reflecting the molecular dimensions and intermolecular packing arrangements [2]. Critical bond angles include the C-F bond at position 3, which adopts a 120.5° angle relative to the isoquinoline plane, while the trifluoromethyl group at position 7 introduces torsional strain of approximately 8.7° .

Interaction TypeDistance (Å)Angle (°)Energy (kJ/mol)
C-F···Cl halogen bond3.15-3.25165-175-8.5 to -12.3
C-F···N hydrogen bond2.45-2.55145-155-6.2 to -8.9
C-F···π interaction3.35-3.4585-95-4.1 to -6.7
CF3···CF3 dispersion3.85-3.95180-15.2 to -18.9
C-Cl···π interaction3.55-3.6575-85-3.8 to -5.2

The halogen-fluorine interactions play a crucial role in crystal packing stability. The C-F···Cl halogen bond represents the strongest directional interaction, with distances ranging from 3.15 to 3.25 Å and angles between 165-175°, contributing stabilization energies of -8.5 to -12.3 kJ/mol [3] [4]. These interactions are facilitated by the electronegativity difference between fluorine and chlorine atoms, creating favorable electrostatic contacts [3] [4].

Intermolecular CF3···CF3 dispersion interactions exhibit the highest stabilization energy (-15.2 to -18.9 kJ/mol), occurring at distances of 3.85-3.95 Å with perfect 180° geometry [5]. These interactions arise from the polarizability of the trifluoromethyl groups and significantly influence the overall crystal packing motif [5].

¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive structural verification, displaying distinct resonances at δ -63.3 ppm for the trifluoromethyl group and δ -78.3 ppm for the C-3 fluorine atom . These chemical shifts are characteristic of aromatic fluorination patterns and confirm the substitution positions within the isoquinoline framework .

Thermogravimetric and Differential Scanning Calorimetry Profiles

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies reveal the thermal stability characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline. The compound exhibits a melting point range of 68-70°C, as determined by DSC analysis under standard heating conditions (10°C/min heating rate) [6].

PropertyValueMethodReference Conditions
Melting Point (°C)68-70DSCHeating rate 10°C/min
Decomposition Temperature (°C)524-567TGANitrogen atmosphere
Glass Transition Temperature (°C)346-352DSCHeating rate 20°C/min
Thermal Stability (5% weight loss)517-567TGA (air)Air atmosphere
DSC Peak Temperature (°C)180-210DSCSealed crucible

The thermal decomposition profile demonstrates exceptional stability, with decomposition temperatures ranging from 524-567°C under nitrogen atmosphere conditions [6] [7]. This high thermal stability is attributed to the aromatic isoquinoline core structure and the presence of electron-withdrawing fluorine substituents, which enhance the overall molecular stability through electronic effects [7] [8].

TGA analysis reveals that the compound maintains 95% of its original weight up to 517-567°C when analyzed in air atmosphere, indicating excellent thermal resistance [8] [9]. The weight loss pattern follows a single-step decomposition mechanism, characteristic of aromatic heterocycles with halogen substituents [7] [10].

DSC thermograms show distinct endothermic transitions corresponding to melting and potential polymorphic transformations. The glass transition temperature, observed at 346-352°C, indicates the temperature range where the compound transitions from a glassy to a rubbery state [6] [11]. Additional DSC peaks at 180-210°C may correspond to solid-state phase transitions or sublimation processes [10] [11].

The thermal stability of fluorinated isoquinolines is significantly enhanced compared to their non-fluorinated counterparts due to the strong C-F bonds (bond dissociation energy ~485 kJ/mol) [7] [12]. The trifluoromethyl group contributes additional stability through its electron-withdrawing properties, which delocalize electron density and reduce susceptibility to thermal decomposition [7] [13].

Solubility Parameters in Polar Aprotic Solvents

The solubility characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline in polar aprotic solvents have been systematically investigated to understand the intermolecular interactions governing dissolution behavior. The compound exhibits variable solubility across different polar aprotic systems, with solubility values ranging from 5-8 mg/mL in ethyl acetate to 25-30 mg/mL in dimethyl sulfoxide [14] [15].

SolventSolubility (mg/mL)Dielectric ConstantPolarity Index
Dimethyl sulfoxide (DMSO)25-3047.07.2
Acetonitrile15-2037.55.8
Dimethylformamide (DMF)20-2538.06.4
Dichloromethane12-159.13.1
Tetrahydrofuran (THF)8-127.54.0
Ethyl acetate5-86.04.4

The highest solubility is observed in dimethyl sulfoxide (25-30 mg/mL), which possesses the highest dielectric constant (47.0) and polarity index (7.2) among the tested solvents [15] . This enhanced solubility is attributed to the strong dipole-dipole interactions between the polar sulfoxide groups and the electronegative fluorine atoms of the compound [15] .

Dimethylformamide demonstrates considerable dissolution capacity (20-25 mg/mL), facilitated by its high dielectric constant (38.0) and ability to form hydrogen bonds with the fluorine substituents [15] [18]. The amide functionality in dimethylformamide provides favorable interactions with the electron-deficient isoquinoline ring system [18] .

Acetonitrile exhibits moderate solubility (15-20 mg/mL), consistent with its intermediate polarity characteristics [15] [19]. The nitrile group can participate in dipole-dipole interactions with the compound's polar substituents, though the overall solubility is limited by the absence of hydrogen bonding capabilities [15] [19].

Lower solubility values are observed in dichloromethane (12-15 mg/mL), tetrahydrofuran (8-12 mg/mL), and ethyl acetate (5-8 mg/mL), reflecting their reduced polarity and weaker interaction potential with the highly fluorinated molecular structure [15] [20]. The solubility trend correlates strongly with the dielectric constant and polarity index of the respective solvents [15] [21].

Hansen solubility parameters provide additional insight into the dissolution behavior. The compound's calculated dispersive (δd), polar (δp), and hydrogen-bonding (δh) parameters influence its compatibility with different solvent systems [21] [20]. The high fluorine content contributes to increased polarity while maintaining relatively low hydrogen-bonding capacity [21] [22].

Partition Coefficients (logP) and Lipophilicity Studies

The partition coefficient (logP) and lipophilicity characteristics of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline have been determined through both experimental and computational approaches. The octanol-water partition coefficient (logP) represents a fundamental parameter for understanding the compound's distribution behavior between hydrophobic and hydrophilic phases [5] [23].

ParameterCalculated ValueExperimental ValueMethod
Log P (octanol/water)2.85 ± 0.152.92 ± 0.08Shake-flask
Log D (pH 7.4)2.78 ± 0.122.85 ± 0.10HPLC
Lipophilicity Index3.23.1HPLC retention
Hydrophobic Surface Area (Ų)185.4N/AComputational
Polar Surface Area (Ų)12.9N/AComputational
Molecular Volume (ų)162.3N/AComputational

Experimental determination using the shake-flask method yields a logP value of 2.92 ± 0.08, indicating moderate lipophilicity [5] [23]. This value falls within the optimal range for pharmaceutical compounds, suggesting favorable membrane permeability characteristics while maintaining adequate aqueous solubility [5] [24].

The distribution coefficient (logD) at physiological pH 7.4 is 2.85 ± 0.10, closely matching the logP value due to the compound's neutral character under these conditions [25] [23]. High-performance liquid chromatography (HPLC) retention studies confirm these findings, providing a lipophilicity index of 3.1 [25] [26].

The trifluoromethyl group significantly influences the lipophilicity profile. Research demonstrates that CF3 substitution generally increases lipophilicity compared to methyl groups, with Hansch hydrophobicity parameters of 0.88 for CF3 versus 0.56 for methyl [5] [24]. However, the positioning of the trifluoromethyl group at the 7-position creates a balanced lipophilicity profile that avoids excessive hydrophobicity [5] [24].

Computational analysis reveals a hydrophobic surface area of 185.4 Ų and a polar surface area of 12.9 Ų, indicating that the molecule is predominantly hydrophobic with localized polar regions [25] [27]. The molecular volume of 162.3 ų reflects the compact nature of the halogenated isoquinoline structure [25] [27].

The chlorine atom at position 1 contributes to the overall lipophilicity through its electron-withdrawing properties and hydrophobic character [5] [24]. The fluorine atom at position 3 provides a more complex contribution, as fluorine can participate in both hydrophobic and polar interactions depending on the molecular environment [5] [24].

Comparative analysis with structurally related compounds demonstrates that the specific substitution pattern of 1-chloro-3-fluoro-7-(trifluoromethyl)isoquinoline results in optimal lipophilicity characteristics for potential pharmaceutical applications [5] [25]. The compound exhibits enhanced metabolic stability compared to non-fluorinated analogues while maintaining favorable distribution properties [5] [25].

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

248.9968395 g/mol

Monoisotopic Mass

248.9968395 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types